L-Glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine
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Overview
Description
L-Glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is a complex peptide compound It is composed of multiple amino acids linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified. The choice of method depends on the required yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide.
Scientific Research Applications
L-Glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- L-α-Aspartyl-L-leucyl-L-glutaminyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithyl-L-leucine
- N-Acetyl-L-methionyl-L-isoleucyl-L-lysyl-L-alanyl-L-phenylalanyl-L-threonyl-L-α-glutamyl-L-methionine
Uniqueness
L-Glutaminyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-seryl-L-leucylglycine is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
CAS No. |
923949-97-7 |
---|---|
Molecular Formula |
C37H69N15O11 |
Molecular Weight |
900.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C37H69N15O11/c1-18(2)14-24(31(59)46-16-28(55)56)51-35(63)26(17-53)52-29(57)20(5)47-32(60)22(8-6-12-44-36(40)41)48-33(61)23(9-7-13-45-37(42)43)49-34(62)25(15-19(3)4)50-30(58)21(38)10-11-27(39)54/h18-26,53H,6-17,38H2,1-5H3,(H2,39,54)(H,46,59)(H,47,60)(H,48,61)(H,49,62)(H,50,58)(H,51,63)(H,52,57)(H,55,56)(H4,40,41,44)(H4,42,43,45)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
FXLKXVUTELXZDS-OLDNPOFQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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